molecular formula C9H9NO2S B14371807 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one CAS No. 89991-34-4

4-Methoxy-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14371807
CAS No.: 89991-34-4
M. Wt: 195.24 g/mol
InChI Key: HKJAMQCYLAFQRO-UHFFFAOYSA-N
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Description

4-Methoxy-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group and a benzothiazinone core structure makes this compound an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a methoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2H-1,4-benzothiazin-3(4H)-one: shares structural similarities with other benzothiazinones, such as:

Uniqueness

The presence of the methoxy group in this compound may confer unique properties, such as altered electronic distribution, increased lipophilicity, and potential for specific biological interactions. These differences can make it a valuable compound for targeted research and applications.

Properties

CAS No.

89991-34-4

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

4-methoxy-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H9NO2S/c1-12-10-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3

InChI Key

HKJAMQCYLAFQRO-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)CSC2=CC=CC=C21

Origin of Product

United States

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